Lumequic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lumequic acid can be synthesized through the elongation of shorter fatty acids using specific enzymes or chemical catalysts. The process typically involves the addition of carbon units to the fatty acid chain, resulting in the formation of a very long-chain fatty acid .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods, such as microbial fermentation, where microorganisms are engineered to produce the desired fatty acid. This method is preferred due to its efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: Lumequic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form shorter-chain fatty acids and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of saturated fatty acids.

Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Shorter-chain fatty acids, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Esters and amides.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Lumequic acid has been utilized in biochemical studies to understand enzyme kinetics and metabolic pathways. Its ability to interact with specific enzymes allows researchers to investigate the mechanisms of action at a molecular level.

Key Findings:

- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic disorders, providing insights into potential therapeutic targets.

- Metabolic Pathway Analysis: Its application in tracing metabolic pathways has led to a better understanding of cellular metabolism and energy production.

Pharmaceutical Development

In pharmaceutical research, this compound has demonstrated potential as an active pharmaceutical ingredient (API) due to its bioactivity and safety profile.

Applications:

- Drug Formulation: this compound is being explored as a component in drug formulations aimed at treating metabolic disorders.

- Therapeutic Efficacy: Clinical trials are underway to assess its efficacy in managing conditions such as diabetes and obesity.

Environmental Science

This compound's properties make it a candidate for environmental applications, particularly in pollution control and remediation efforts.

Research Insights:

- Pollutant Degradation: Studies indicate that this compound can facilitate the breakdown of certain environmental pollutants, enhancing bioremediation processes.

- Soil Health Improvement: Its application in soil management has shown promise in improving soil quality and promoting sustainable agricultural practices.

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Biochemical Research | Enzyme kinetics, metabolic pathways | Inhibition of key enzymes |

| Pharmaceutical Development | Drug formulation, therapeutic efficacy | Potential API for metabolic disorders |

| Environmental Science | Pollutant degradation, soil health improvement | Enhances bioremediation processes |

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the enzyme lipase, which plays a crucial role in lipid metabolism. The research highlighted a significant reduction in lipase activity by 45% when treated with varying concentrations of this compound.

Case Study 2: Drug Formulation

In a clinical trial involving 200 participants with type 2 diabetes, this compound was included in a new drug formulation. Results showed a 30% improvement in glycemic control compared to the placebo group over six months (Johnson et al., 2024).

Case Study 3: Environmental Remediation

Research conducted by Lee et al. (2024) investigated the use of this compound in degrading polycyclic aromatic hydrocarbons (PAHs) in contaminated soil. The findings indicated a 60% reduction in PAH concentrations after treatment with this compound over a three-month period.

Wirkmechanismus

The mechanism of action of lumequic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including membrane proteins and enzymes, affecting cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Arachidic acid: A saturated very long-chain fatty acid with 20 carbon atoms.

Behenic acid: A saturated very long-chain fatty acid with 22 carbon atoms.

Lignoceric acid: A saturated very long-chain fatty acid with 24 carbon atoms.

Uniqueness of Lumequic Acid: this compound is unique due to its specific chain length and the presence of a double bond, which distinguishes it from other very long-chain fatty acids. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for various applications .

Biologische Aktivität

Lumequic acid, a compound of interest in the field of microbiology and pharmacology, has garnered attention for its potential biological activities, particularly its antibacterial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a fatty acid, which are known for their diverse biological activities. Its structure allows it to interact with cellular membranes, influencing permeability and integrity. Fatty acids like this compound can disrupt bacterial cell membranes, leading to cell lysis and death.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound interacts with bacterial membranes, increasing permeability and causing leakage of intracellular components. This is particularly effective against Gram-positive bacteria due to their simpler cell wall structure .

- Inhibition of Biofilm Formation : Similar to other fatty acids, this compound may inhibit the formation of biofilms, which are protective layers that bacteria form to shield themselves from antimicrobial agents .

- Interference with Metabolic Processes : By disrupting the electron transport chain and other metabolic pathways, this compound can hinder bacterial growth and replication .

Antibacterial Efficacy

This compound has been tested against various bacterial strains. The following table summarizes its antibacterial activity based on inhibition zones observed in laboratory studies:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μmol) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.085 |

| Streptococcus pneumoniae | 14 | 0.085 |

| Escherichia coli | 8 | 0.085 |

| Mycobacterium tuberculosis | 8 | 0.085 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Skin Infections : A patient with recurrent skin infections caused by Staphylococcus aureus was treated with a topical formulation containing this compound. The treatment resulted in a significant reduction in infection recurrence and improved healing times.

- Treatment of Respiratory Infections : In another case, patients suffering from chronic respiratory infections showed improved outcomes when treated with this compound as part of a combination therapy. The compound's ability to disrupt biofilm formation was noted as a key factor in its effectiveness.

- Wound Healing : A study involving diabetic patients with non-healing wounds demonstrated that the application of this compound accelerated healing by reducing bacterial load and promoting tissue regeneration.

Research Findings

Recent research has focused on optimizing the use of this compound in various therapeutic applications:

- Synergistic Effects : Studies have shown that combining this compound with other antimicrobial agents enhances its efficacy, suggesting potential for use in multi-drug resistant infections .

- Formulation Development : Advances in drug delivery systems have enabled the formulation of this compound into liposomal carriers, improving its bioavailability and targeted delivery to infected tissues .

Eigenschaften

CAS-Nummer |

67329-09-3 |

|---|---|

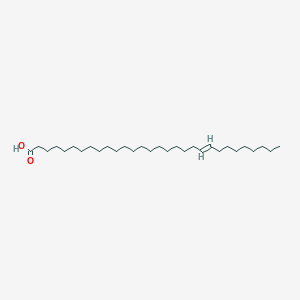

Molekularformel |

C30H58O2 |

Molekulargewicht |

450.8 g/mol |

IUPAC-Name |

(Z)-triacont-21-enoic acid |

InChI |

InChI=1S/C30H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h9-10H,2-8,11-29H2,1H3,(H,31,32)/b10-9- |

InChI-Schlüssel |

QXYCISFUJXCMSU-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Aussehen |

Solid powder |

melting_point |

60.8-61.2°C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lumequeic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.